N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-22-17(14-7-4-3-5-8-14)12-20-19(22)25-13-18(23)21-15-9-6-10-16(11-15)24-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVAFDYHAWEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group with the imidazole-sulfanyl intermediate using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048)
- Structure : Replaces the 3-methoxyphenyl group with a 3-acetylphenyl moiety.
- Molecular Formula : C₂₀H₁₉N₃O₂S (vs. C₁₉H₁₉N₃O₂S for the target compound).
- This substitution may alter metabolic stability or receptor affinity .
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structure : Features a 2-methoxy-5-methylphenyl substituent on the imidazole and an acetamidophenyl group on the acetamide.
- Impact : The additional methyl group on the imidazole increases steric hindrance, possibly affecting binding pocket interactions. The acetamido group may enhance hydrogen bonding but reduce lipophilicity .
Heterocycle and Core Modifications
VUAA-1 and OLC-12 (Orco Agonists)
- Structure : Replace imidazole with triazole and incorporate pyridinyl/ethylphenyl groups.
- Impact : These compounds target insect odorant receptors (Orco), demonstrating how heterocycle choice (triazole vs. imidazole) dictates biological specificity. Their sulfanyl-acetamide backbone is retained, emphasizing the scaffold's versatility .
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Benzothiazole Derivatives ()
- Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Structure : Replaces imidazole with a benzothiazole ring bearing a trifluoromethyl group.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic resistance. Benzothiazole derivatives are often explored for anticancer or antimicrobial activity, suggesting divergent applications compared to imidazole-based analogs.
Enzyme-Targeting Analogs ()
- Examples :
- 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- 8v : N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- Bioactivity : These compounds inhibit α-glucosidase (8v: IC₅₀ = 12.3 μM) and butyrylcholinesterase (8t: IC₅₀ = 3.4 μM), highlighting how indolyl-oxadiazole substitutions enhance enzyme interaction. The target compound’s imidazole-sulfanyl-acetamide scaffold may offer similar modularity for enzyme inhibition .
Biological Activity
N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a methoxyphenyl moiety, an imidazole ring, and a sulfanylacetamide group, which together contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances solubility and biological interactions |
| Imidazole Ring | Contributes to reactivity and binding capabilities |
| Sulfanyl Group | May form disulfide bonds influencing protein function |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Imidazole Binding : The imidazole ring can coordinate with metal ions, modulating enzymatic activities.
- Sulfanyl Interactions : The sulfanyl group may form disulfide bonds with cysteine residues in proteins, altering their functionality.
- Hydrophobic Interactions : The methoxyphenyl group can engage with hydrophobic pockets in proteins, potentially influencing their activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that similar compounds containing imidazole rings exhibit antimicrobial properties. For instance, related imidazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans with minimal cytotoxic effects on human cells .
Cytotoxicity
Cytotoxicity assays have been performed on various cell lines, including human embryonic kidney cells (HEK293). Notably, some derivatives of imidazole exhibited low cytotoxicity while maintaining antimicrobial efficacy, suggesting the potential for therapeutic applications without significant side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole-containing compounds, which may provide insights into the potential effects of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. What are the key synthetic steps for preparing N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
The synthesis involves:
- Imidazole ring formation : Condensation of precursors like glyoxal and amines under acidic conditions.
- Sulfanyl linkage introduction : Reaction of the imidazole intermediate with thiol derivatives.
- Acylation : Coupling with 3-methoxyphenylacetyl chloride to form the acetamide group. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products. Structural confirmation is achieved via NMR, IR spectroscopy, and HPLC .
Q. How is the compound’s structural identity validated in academic research?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy, imidazole, and phenyl groups).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 477.6 g/mol) and fragmentation patterns.
- Chromatographic purity checks : HPLC or GC-MS ensures >95% purity, critical for biological assays .
Q. What are the primary functional groups influencing reactivity?
Key groups include:
- Methoxyphenyl : Electron-donating effects modulate electrophilic substitution.
- Imidazole-thioether linkage : Participates in nucleophilic reactions (e.g., alkylation).
- Acetamide : Stabilizes hydrogen bonding in target interactions. Reactivity studies should prioritize pH-dependent stability assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Screen variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs.
- Continuous flow chemistry : Reduces side reactions and improves scalability.
- Computational guidance : Quantum chemical calculations (e.g., DFT) predict transition states to refine conditions .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophores.
- Purity reassessment : Contaminants (e.g., unreacted intermediates) may skew results; repeat assays with HPLC-purified batches.
- Statistical validation : Use multivariate regression to account for assay variability .
Q. How do computational tools enhance derivative design for target specificity?
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock or Schrödinger.
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions).
- Reaction path algorithms : ICReDD’s quantum chemistry-driven workflows narrow optimal synthetic routes .
Q. What experimental designs validate the compound’s mechanism of action?
- In vitro assays : Measure inhibition constants (IC₅₀) against purified targets (e.g., cancer-related kinases).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
- Control experiments : Include competitive inhibitors and knockout cell lines to confirm specificity .
Data Contradiction Analysis
Q. Why might biological activity vary between structurally similar analogs?
- Steric and electronic effects : Substituent positioning (e.g., para vs. meta methoxy) alters target binding.
- Metabolic stability : Methoxy groups may enhance or reduce hepatic clearance, affecting in vivo efficacy.
- Synergistic interactions : Adjacent functional groups (e.g., thioether + imidazole) create cooperative effects .
Q. How to address discrepancies in synthetic yields reported in literature?
- Replicate conditions : Ensure identical reagents, catalysts, and equipment (e.g., inert atmosphere vs. ambient).
- Intermediate characterization : Isolate and analyze byproducts (e.g., via LC-MS) to identify yield-limiting steps.
- Cross-lab validation : Collaborate with independent labs to control for procedural biases .
Methodological Resources
- Synthetic protocols : Multi-step organic synthesis guidelines from peer-reviewed journals .
- Analytical standards : PubChem and institutional databases provide reference spectra .
- Computational platforms : ICReDD’s hybrid quantum chemistry/information science frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
